Cas no 98863-01-5 (Glyceryl 2-pentadecanoate)

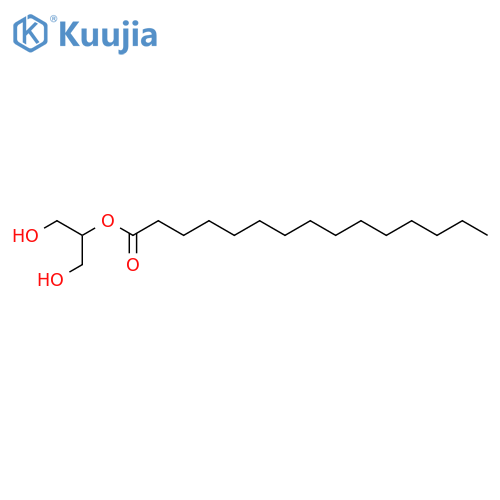

Glyceryl 2-pentadecanoate structure

商品名:Glyceryl 2-pentadecanoate

Glyceryl 2-pentadecanoate 化学的及び物理的性質

名前と識別子

-

- Glyceryl 2-pentadecanoate

- M3XG79XRFL

- Pentadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

- Pentadecanoin, 2-mono-

- 2-pentadecanoyl-glycerol

- 2-O-Pentadecanoylglycerol

- 2-Hydroxy-1-(hydroxymethyl)ethyl pentadecanoate

- 2-pentadecanoyl-rac-glycerol

- MAG(0:0/15:0)

- MG(0:0/15:0)

- 2-Hydroxy-1-(hydroxymethyl)ethyl pentadecanoate #

- MG(0:0/15:0/0:0)

- Q27283452

- CHEBI:172111

- 1,3-dihydroxypropan-2-yl pentadecanoate

- 98863-01-5

- SCHEMBL723509

- SJUYTIGRIZBTCI-UHFFFAOYSA-N

- UNII-M3XG79XRFL

-

- インチ: 1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-17(15-19)16-20/h17,19-20H,2-16H2,1H3

- InChIKey: SJUYTIGRIZBTCI-UHFFFAOYSA-N

- ほほえんだ: O(C([H])(C([H])([H])O[H])C([H])([H])O[H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 316.26135963g/mol

- どういたいしつりょう: 316.26135963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 17

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 66.8

Glyceryl 2-pentadecanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 31-1502-9-100mg |

2-Monopentadecanoin |

98863-01-5 | >95% | 100mg |

€690.00 | 2025-03-07 | |

| Larodan | 31-1502-7-25mg |

2-Monopentadecanoin |

98863-01-5 | >95% | 25mg |

€276.00 | 2025-03-07 |

Glyceryl 2-pentadecanoate 関連文献

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

98863-01-5 (Glyceryl 2-pentadecanoate) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量